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molecular formula C12H15ClN2O B8757784 5-Amino-5-(3-chlorophenyl)-1-methylpiperidin-2-one

5-Amino-5-(3-chlorophenyl)-1-methylpiperidin-2-one

Cat. No. B8757784
M. Wt: 238.71 g/mol
InChI Key: OQAFXKBECRQFDD-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

To a slurry of 20 mg (0.494 mmol) LiAlH4 in 0.5 ml THF was added dropwise a solution of 59 mg (0.247 mmol) rac-5-amino-5-(3-chloro-phenyl)-1-methyl-piperidin-2-one in 0.6 ml THF at room temperature. The mixture was refluxed for 30 minutes. The mixture was cooled in an ice bath and quenched carefully with 20 ul water, 20 ul 5N NaOH and finally 60 ul water. Ethyl acetate was added. The mixture was filtered and the filtrate was concentrated in vacuo to provide 48 mg (86%) of the title compound as a colorless oil. MS (m/e): 225.2 (MH+).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([Cl:22])[CH:17]=2)[CH2:13][N:12]([CH3:14])[C:11](=O)[CH2:10][CH2:9]1>C1COCC1>[Cl:22][C:18]1[CH:17]=[C:16]([C:8]2([NH2:7])[CH2:9][CH2:10][CH2:11][N:12]([CH3:14])[CH2:13]2)[CH:21]=[CH:20][CH:19]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
59 mg
Type
reactant
Smiles
NC1(CCC(N(C1)C)=O)C1=CC(=CC=C1)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched carefully with 20 ul water, 20 ul 5N NaOH and finally 60 ul water
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(CN(CCC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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